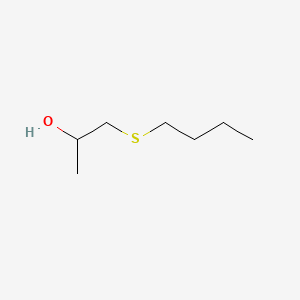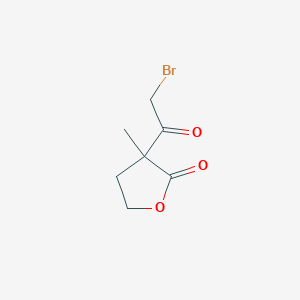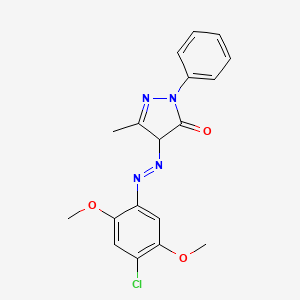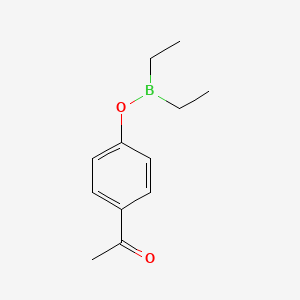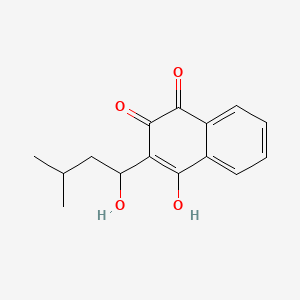
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is a naturally occurring organic compound found in certain plant species. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The compound has a molecular formula of C15H16O3 and a molecular weight of 244.286 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione typically involves the extraction and purification from plant sources. Common methods include:
Extraction: The compound can be extracted from plants using solvents like ethanol or methanol.
Purification: Techniques such as crystallization, distillation, and column chromatography are employed to purify the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. The specific methods can vary depending on the source and desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Hydroquinones.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-aging treatments.
Industry: Utilized in the formulation of skincare and cosmetic products due to its antioxidant properties.
Mécanisme D'action
The mechanism by which 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell walls and inhibits enzyme activity.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Lapachol: Another naphthoquinone with similar biological activities.
Hydrolapachol: A derivative with comparable chemical properties.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Shares structural similarities and biological functions.
Uniqueness: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is unique due to its specific hydroxyl and methylbutyl substitutions, which confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
55030-44-9 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
4-hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-8(2)7-11(16)12-13(17)9-5-3-4-6-10(9)14(18)15(12)19/h3-6,8,11,16-17H,7H2,1-2H3 |
Clé InChI |
YMVKUVNYWVHTIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


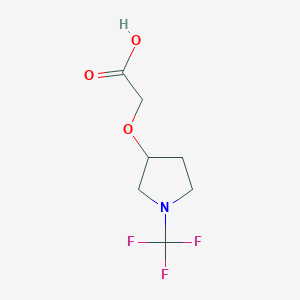
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
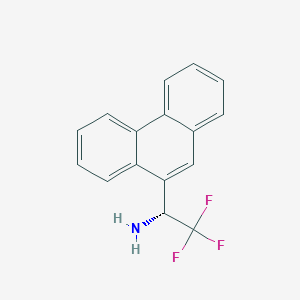
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
